2-cyano-N-[[3-(oxolan-2-ylmethylcarbamoyl)phenyl]methyl]morpholine-4-carboxamide
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Overview
Description
2-cyano-N-[[3-(oxolan-2-ylmethylcarbamoyl)phenyl]methyl]morpholine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a morpholine ring, a cyano group, and an oxolane moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[[3-(oxolan-2-ylmethylcarbamoyl)phenyl]methyl]morpholine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Morpholine Ring: Starting with a suitable precursor, such as 4-morpholinecarboxylic acid, the morpholine ring is constructed through cyclization reactions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide or through the use of cyanoacetamide derivatives.
Attachment of the Oxolane Moiety: The oxolane ring is often introduced through a nucleophilic substitution reaction involving an appropriate oxolane derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to primary amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and oxolane moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology and Medicine
In biological and medicinal research, this compound may be explored for its potential as a pharmacophore. The presence of the morpholine ring and cyano group suggests possible activity as an enzyme inhibitor or receptor ligand, which could be useful in drug discovery and development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which 2-cyano-N-[[3-(oxolan-2-ylmethylcarbamoyl)phenyl]methyl]morpholine-4-carboxamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The cyano group could play a crucial role in binding interactions, while the morpholine ring might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-phenylmorpholine-4-carboxamide: Lacks the oxolane moiety, potentially altering its reactivity and biological activity.
N-[[3-(oxolan-2-ylmethylcarbamoyl)phenyl]methyl]morpholine-4-carboxamide: Lacks the cyano group, which may affect its chemical properties and applications.
Uniqueness
The presence of both the cyano group and the oxolane moiety in 2-cyano-N-[[3-(oxolan-2-ylmethylcarbamoyl)phenyl]methyl]morpholine-4-carboxamide makes it unique compared to its analogs. This combination of functional groups can lead to distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-cyano-N-[[3-(oxolan-2-ylmethylcarbamoyl)phenyl]methyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c20-10-17-13-23(6-8-27-17)19(25)22-11-14-3-1-4-15(9-14)18(24)21-12-16-5-2-7-26-16/h1,3-4,9,16-17H,2,5-8,11-13H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLKOQQUZJOLCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC(=C2)CNC(=O)N3CCOC(C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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